Cas no 2228292-31-5 (2-(methylamino)-1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylethan-1-one)

2-(methylamino)-1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylethan-1-one 化学的及び物理的性質
名前と識別子
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- 2-(methylamino)-1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylethan-1-one
- 2-(methylamino)-1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]ethan-1-one
- EN300-1776655
- 2228292-31-5
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- インチ: 1S/C10H11N5O/c1-11-5-9(16)8-2-3-10(13-4-8)15-7-12-6-14-15/h2-4,6-7,11H,5H2,1H3
- InChIKey: ZOWSWZLTAKNARQ-UHFFFAOYSA-N
- ほほえんだ: O=C(CNC)C1=CN=C(C=C1)N1C=NC=N1
計算された属性
- せいみつぶんしりょう: 217.09635999g/mol
- どういたいしつりょう: 217.09635999g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.7Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
2-(methylamino)-1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1776655-10.0g |
2-(methylamino)-1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]ethan-1-one |
2228292-31-5 | 10g |
$6635.0 | 2023-06-03 | ||
Enamine | EN300-1776655-1.0g |
2-(methylamino)-1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]ethan-1-one |
2228292-31-5 | 1g |
$1543.0 | 2023-06-03 | ||
Enamine | EN300-1776655-2.5g |
2-(methylamino)-1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]ethan-1-one |
2228292-31-5 | 2.5g |
$3025.0 | 2023-09-20 | ||
Enamine | EN300-1776655-1g |
2-(methylamino)-1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]ethan-1-one |
2228292-31-5 | 1g |
$1543.0 | 2023-09-20 | ||
Enamine | EN300-1776655-0.05g |
2-(methylamino)-1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]ethan-1-one |
2228292-31-5 | 0.05g |
$1296.0 | 2023-09-20 | ||
Enamine | EN300-1776655-0.1g |
2-(methylamino)-1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]ethan-1-one |
2228292-31-5 | 0.1g |
$1357.0 | 2023-09-20 | ||
Enamine | EN300-1776655-0.5g |
2-(methylamino)-1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]ethan-1-one |
2228292-31-5 | 0.5g |
$1482.0 | 2023-09-20 | ||
Enamine | EN300-1776655-5.0g |
2-(methylamino)-1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]ethan-1-one |
2228292-31-5 | 5g |
$4475.0 | 2023-06-03 | ||
Enamine | EN300-1776655-0.25g |
2-(methylamino)-1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]ethan-1-one |
2228292-31-5 | 0.25g |
$1420.0 | 2023-09-20 | ||
Enamine | EN300-1776655-10g |
2-(methylamino)-1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]ethan-1-one |
2228292-31-5 | 10g |
$6635.0 | 2023-09-20 |
2-(methylamino)-1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylethan-1-one 関連文献
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
2-(methylamino)-1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylethan-1-oneに関する追加情報
Professional Introduction to Compound with CAS No. 2228292-31-5 and Product Name: 2-(methylamino)-1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylethan-1-one
The compound with the CAS number 2228292-31-5 and the product name 2-(methylamino)-1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylethan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The structural composition of this compound includes a pyridine core, a methylamino substituent, and a 1H-1,2,4-triazole moiety, which collectively contribute to its unique chemical properties and biological activities.
In recent years, the development of novel heterocyclic compounds has been a focal point in pharmaceutical research. The presence of the 1H-1,2,4-triazole ring in this molecule is particularly noteworthy, as triazoles have been widely recognized for their broad spectrum of biological activities. These include antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The pyridine core further enhances the compound's pharmacological potential by providing a versatile scaffold for further functionalization. This dual functionality makes 2-(methylamino)-1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylethan-1-one a promising candidate for the development of new therapeutic agents.
One of the most compelling aspects of this compound is its potential to interact with various biological targets. The methylamino group introduces basicity to the molecule, which can facilitate interactions with acidic or polar residues in proteins and enzymes. This feature is particularly relevant in the context of drug design, where precise molecular interactions are crucial for achieving high efficacy and selectivity. Furthermore, the combination of the pyridine and triazole moieties creates multiple sites for hydrogen bonding and other non-covalent interactions, which can be exploited to enhance binding affinity.
Recent studies have highlighted the importance of heterocyclic compounds in addressing unmet medical needs. The triazole ring, in particular, has been extensively studied for its ability to modulate enzyme activity and receptor binding. For instance, triazole derivatives have shown promise in inhibiting kinases and other enzymes involved in cancer progression. Similarly, pyridine-based compounds have been widely used in the development of drugs targeting neurological disorders and infectious diseases. The synergistic effects of these structural elements in 2-(methylamino)-1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylethan-1-one suggest that it may exhibit multiple modes of action simultaneously.
The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps include condensation reactions to form the pyridine-triazole bridge and subsequent functionalization to introduce the methylamino group. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to achieve regioselectivity and minimize side products. These methodologies are essential for producing complex molecules like this one with high precision.
In terms of biological evaluation, preliminary studies have demonstrated that 2-(methylamino)-1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylethan-1-one exhibits notable activity against several disease-related targets. For example, it has shown inhibitory effects on enzymes such as kinases and phosphodiesterases. These findings are particularly exciting because they indicate potential therapeutic applications across multiple disease areas. Additionally, computational modeling studies have been conducted to predict binding modes and interaction sites within biological targets. These simulations provide valuable insights into how the compound may function at a molecular level.
The development of new drug candidates is often accompanied by rigorous safety assessments to ensure that they are safe for human use. In vitro toxicology studies have been performed on 2-(methylamino)-1-6-(1H-1,2,4-triazol-1-ylo-pyridin--3--ylethan--!one) to evaluate its potential toxicity profile. These studies have revealed that the compound exhibits low toxicity at relevant concentrations when tested against various cell lines. However; further; long-term; chronic; toxicity; studies; are; necessary; before; it; can; be; considered; for; clinical; use.; These assessments are critical for ensuring that new drugs are both effective and safe.
The impact of this compound extends beyond its immediate pharmacological applications. It also serves as a valuable tool for researchers studying drug design principles and molecular interactions. By understanding how this molecule interacts with biological targets at a molecular level; scientists can gain insights into broader trends in drug discovery.; This knowledge can then be applied to develop new compounds with improved efficacy.; selectivity.; and.; bioavailability.. Furthermore.; modifications; to; this.; scaffold.; could.; lead.; to.; novel.; therapeutic agents targeting other diseases or conditions.
As research continues; collaborations between chemists., biologists., pharmacologists., and computer scientists will be essential for maximizing the potential of compounds like 2-(methylamino)-!6(!H--!12!4!triazol--!11!yl)!pyridin--3!ylo-pyridin--3!ylethan--!11!one.. These interdisciplinary efforts will enable researchers to overcome challenges associated with drug development by integrating experimental data with computational predictions.. Such approaches will accelerate progress toward discovering new treatments for various diseases..
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